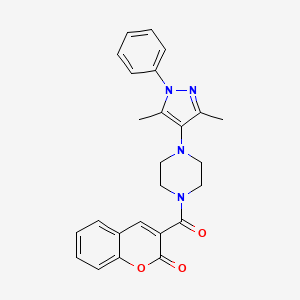

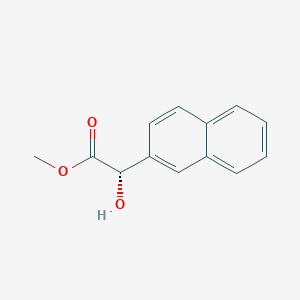

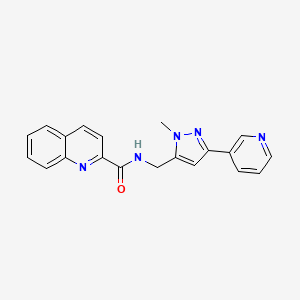

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H12N4O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione” such as melting point, boiling point, and density are not explicitly provided in the retrieved sources .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A significant area of application for this compound and its derivatives is in the field of synthetic organic chemistry. The compound's structure allows for various chemical reactions, providing a foundation for synthesizing novel compounds and studying their properties.

Ene Reactions and Diels-Alder Reactions : 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a related compound, participates in ene reactions with substituted indenes, leading to the formation of addition products that isomerize to ene adducts. These reactions underscore the reactivity of triazolinedione derivatives towards different substrates, forming complex products through addition and isomerization processes (Smonou, Orfanopoulos, & Foote, 1988). Additionally, PTAD undergoes Diels-Alder reactions with functionalized dienes, demonstrating its utility as a dienophile in synthesizing heterocyclic compounds (Johnson & Moody, 1985).

Synthesis of Indane-Dione Derivatives : The title compound's structural motif is conducive to the formation of various indane-dione derivatives, demonstrating its versatility in organic synthesis. These derivatives are synthesized through reactions with different aldehydes and ketones, highlighting the compound's role in creating structurally diverse molecules with potential application in material science and pharmaceutical research (Asiri & Khan, 2011).

Material Science and Polymer Chemistry

The compound and its derivatives also find applications in material science, particularly in the synthesis of polymers and novel materials with specific properties.

Polymerization and Material Synthesis : PTAD's reactivity is utilized in polymer chemistry, where it serves as a building block for creating novel polymers through Diels-Alder and ene reactions. These polymers have applications in various fields, including materials science, where they are used to develop new materials with tailored properties (Mallakpour & Butler, 1985).

Advanced Functional Materials : Through the synthesis of bis-triazole derivatives and their polymerization, researchers explore the creation of materials with potential applications in electronics, photonics, and as anticoagulant agents. These studies demonstrate the broad applicability of triazolinedione derivatives in creating functional materials with specific characteristics (Bekircan & Bektaş, 2006).

Propriétés

IUPAC Name |

3-hydroxy-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-17-14-3-1-2-4-15(14)18(24)16(17)9-20-12-5-7-13(8-6-12)22-11-19-10-21-22/h1-11,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCXILDVOATZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC=N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

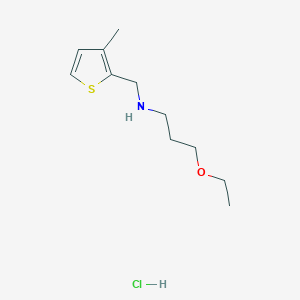

![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)

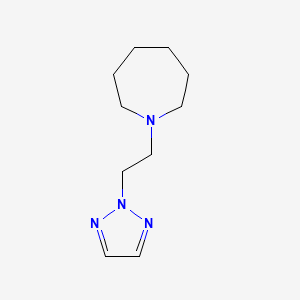

![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)

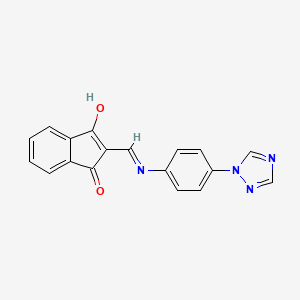

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)

![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)